molecular formula C18H14ClNO B5503225 2-chloro-N-(1-naphthylmethyl)benzamide

2-chloro-N-(1-naphthylmethyl)benzamide

Cat. No. B5503225
M. Wt: 295.8 g/mol
InChI Key: MJLZNDCEXUFMBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those related to 2-chloro-N-(1-naphthylmethyl)benzamide, often involves direct acylation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions, demonstrating the versatility of benzamide chemistry in creating compounds with specific functional groups (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques like X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis. For example, detailed structural analysis and spectral investigations were carried out on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, providing insights into the optimized molecular geometry and electronic properties (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives exhibit varied chemical reactions, depending on their substituents. A study on the cyclisation of an arylamidrazone highlighted the chemical reactivity of benzamide compounds under specific conditions, leading to the formation of complex molecular structures (Abdel-Jalil et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystal and molecular structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was determined from single crystal X-ray diffraction data, shedding light on its solid-state properties (Arslan et al., 2007).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity, stability, and functional group transformations, are influenced by their molecular structure. Studies on the carbonylative synthesis of benzo[cd]indol-2(1H)-ones from naphthylamides using cobalt catalysis demonstrate the potential of benzamide compounds in synthesizing biologically relevant structures (Ying et al., 2019).

Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and characterization of derivatives related to 2-chloro-N-(1-naphthylmethyl)benzamide for potential anticancer applications. The compounds were synthesized from o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid. The synthesized compounds underwent in vitro anticancer evaluation, showing significant activity on breast cancer cell lines Salahuddin et al., 2014.

Chemical Sensing and Biological Activity

Another research effort led to the development of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. These compounds exhibited a drastic color transition from colorless to achromatic black in the presence of fluoride anions, showcasing their potential as effective sensors E. A. Younes et al., 2020.

Material Science and Photophysical Properties

Research on the removal of 2-naphthylmethyl ether protecting groups using a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene demonstrated the method's utility in the synthesis of sensitive substrates. This technique proved effective for substrates with both acid and base-sensitive protecting groups D. Lloyd et al., 2017.

properties

IUPAC Name

2-chloro-N-(naphthalen-1-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c19-17-11-4-3-10-16(17)18(21)20-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLZNDCEXUFMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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